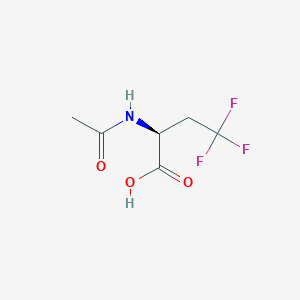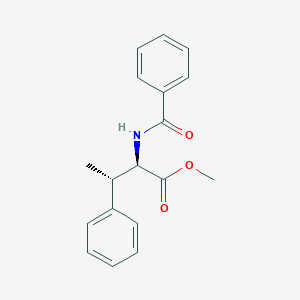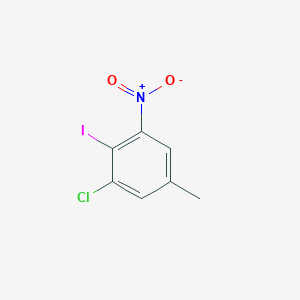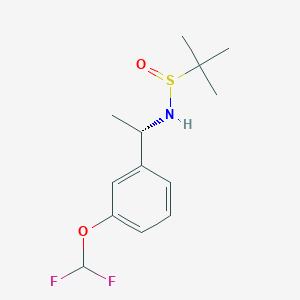
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. Its unique structure, featuring a four-membered azetidine ring, makes it a valuable building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride typically involves the diastereoselective synthesis of the azetidine ring. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired compound with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry during the ring closure reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral separation and crystallization are employed to obtain the enantiomerically pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the azetidine ring .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, which can be further utilized in the synthesis of complex molecules .
Wissenschaftliche Forschungsanwendungen
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of glycopeptides, antimetabolites, and ACE inhibitors.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound finds applications in the agrochemical industry and in the development of new materials.
Wirkmechanismus
The mechanism of action of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Hydroxyproline: Another chiral compound with a similar azetidine ring structure, used in the synthesis of glycopeptides and ACE inhibitors.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is unique due to its high diastereoselectivity and enantiomeric purity, making it a valuable compound in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its significance .
Eigenschaften
Molekularformel |
C5H12ClNO2 |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-2-4-1-5(3-8)6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI-Schlüssel |
DZLQHAIPYMAAIQ-FHAQVOQBSA-N |
Isomerische SMILES |
C1[C@H](N[C@@H]1CO)CO.Cl |
Kanonische SMILES |
C1C(NC1CO)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)

![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)






![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)


